3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol
Brand Name: Vulcanchem
CAS No.: 1785570-80-0
VCID: VC6276060
InChI: InChI=1S/C7H9BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h4-5,11H,1-3H2
SMILES: C1CC(C2=NC=C(N2C1)Br)O
Molecular Formula: C7H9BrN2O
Molecular Weight: 217.066

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol

CAS No.: 1785570-80-0

Cat. No.: VC6276060

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.066

* For research use only. Not for human or veterinary use.

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol - 1785570-80-0

Specification

CAS No. 1785570-80-0
Molecular Formula C7H9BrN2O
Molecular Weight 217.066
IUPAC Name 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
Standard InChI InChI=1S/C7H9BrN2O/c8-6-4-9-7-5(11)2-1-3-10(6)7/h4-5,11H,1-3H2
Standard InChI Key BOSKCKSGQMXXQI-UHFFFAOYSA-N
SMILES C1CC(C2=NC=C(N2C1)Br)O

Introduction

Structural Characterization and Molecular Identity

Core Architecture and Stereoelectronic Features

The molecular formula C₇H₉BrN₂O (molecular weight: 217.06 g/mol) defines a bicyclic system comprising an imidazole ring fused to a partially saturated pyridine moiety . The SMILES notation C1CC(C2=NC=C(N2C1)Br)O explicitly encodes the hydroxyl group at the 8-position, bromine at the 3-position, and the tetrahydropyridine ring’s saturation . The InChIKey BOSKCKSGQMXXQI-UHFFFAOYSA-N provides a unique identifier for database searches, critical for distinguishing it from structural analogs like 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 1256157-76-2) .

Table 1: Fundamental Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₉BrN₂O
SMILESC1CC(C2=NC=C(N2C1)Br)O
InChIKeyBOSKCKSGQMXXQI-UHFFFAOYSA-N
CAS Registry Number1785570-80-0

Comparative Analysis with Related Derivatives

The hydroxyl group at position 8 differentiates this compound from non-hydroxylated analogs such as 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 156817-72-0) . This substituent introduces hydrogen-bonding capacity, potentially altering solubility and reactivity compared to its non-hydroxylated counterpart . The tetrahydropyridine ring’s chair conformation, inferred from SMILES topology, suggests moderate ring strain, while bromine’s electronegativity may direct electrophilic substitution patterns .

Predicted Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry predictions for various adducts reveal insights into gas-phase ion behavior, with the [M+H]⁺ ion exhibiting a CCS of 143.1 Ų . Sodium and ammonium adducts show marginally higher CCS values (145.2–147.9 Ų), consistent with increased ion size and solvation effects .

Table 2: Predicted Collision Cross-Sections for Major Adducts

Adductm/zCCS (Ų)Source
[M+H]⁺216.99710143.1
[M+Na]⁺238.97904145.2
[M+NH₄]⁺234.02364147.9
[M-H]⁻214.98254142.2

Solubility and Stability Considerations

While direct solubility data for the hydroxylated derivative are unavailable, analog studies on 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine suggest limited aqueous solubility (typically <1 mM) without cosolvents . The hydroxyl group may enhance water solubility through hydrogen bonding, though this remains speculative without experimental validation. Storage recommendations for related compounds advise moisture-free environments at 2–8°C, implying similar stability requirements for the hydroxylated variant .

Synthetic Pathways and Reactivity

Hypothetical Synthesis Routes

No documented synthesis exists for 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol. A plausible route could involve:

  • Ring-forming cyclization: Condensation of 4-bromopyridine derivatives with α-amino alcohols to construct the imidazo[1,2-a]pyridine core.

  • Late-stage bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide, directed by the hydroxyl group’s electronic effects.

  • Protection/deprotection strategies: Temporary masking of the hydroxyl group during bromination to prevent side reactions.

Reactivity Profile

The bromine atom at position 3 presents a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group could undergo etherification or esterification . The saturated pyridine ring may resist aromatic electrophilic substitution but could participate in hydrogenation or oxidation reactions under forcing conditions.

Analytical Characterization Strategies

Mass Spectrometric Detection

The predominant [M+H]⁺ ion at m/z 216.99710 would serve as the base peak in ESI-MS, with characteristic isotope patterns from bromine (1:1 ratio for M and M+2 peaks) . High-resolution MS would confirm the molecular formula via exact mass matching (theoretical m/z for C₇H₁⁰BrN₂O⁺: 216.9971).

Vibrational Spectroscopy Predictions

Computational modeling (DFT) would predict strong O-H stretching bands near 3200–3400 cm⁻¹ in IR, alongside C-Br stretches at 550–650 cm⁻¹. The conjugated imidazole ring should exhibit aromatic C=C stretches around 1600 cm⁻¹, modulated by bromine’s electron-withdrawing effects.

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